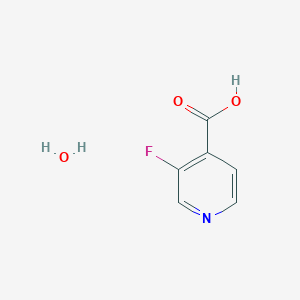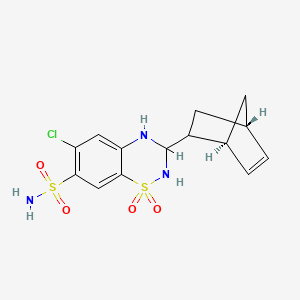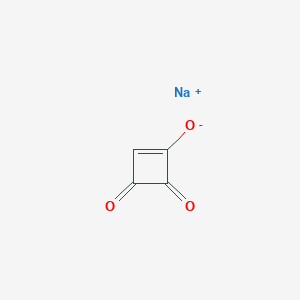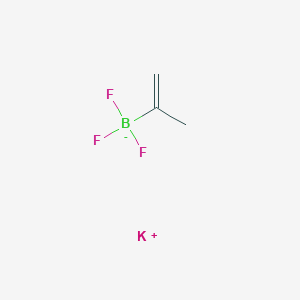
3-Fluoroisonicotinic acid monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoroisonicotinic acid monohydrate is a fluorinated derivative of isonicotinic acid. It is a crystalline solid with the molecular formula C6H4FNO2·H2O and a molecular weight of 159.12 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoroisonicotinic acid monohydrate typically involves the fluorination of isonicotinic acid. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure consistent product quality. The final product is often purified by recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
3-Fluoroisonicotinic acid monohydrate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted isonicotinic acids, while coupling reactions can produce biaryl compounds .
科学的研究の応用
3-Fluoroisonicotinic acid monohydrate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and dyes.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 3-Fluoroisonicotinic acid monohydrate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The fluorine atom enhances the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore .
類似化合物との比較
Similar Compounds
Isonicotinic Acid: The parent compound without the fluorine substitution.
2-Fluoroisonicotinic Acid: A positional isomer with the fluorine atom at the 2-position.
4-Fluoroisonicotinic Acid: Another positional isomer with the fluorine atom at the 4-position.
Uniqueness
3-Fluoroisonicotinic acid monohydrate is unique due to the specific position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom at the 3-position can enhance the compound’s ability to participate in specific reactions and improve its pharmacokinetic properties compared to other isomers .
特性
IUPAC Name |
3-fluoropyridine-4-carboxylic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2.H2O/c7-5-3-8-2-1-4(5)6(9)10;/h1-3H,(H,9,10);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWRYEMRNQHSGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)F.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-fluoro-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B7881379.png)





![(2E,4E,6E,8E)-10-[[(3R,4R,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid](/img/structure/B7881423.png)
![[(2S)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]azanium;chloride](/img/structure/B7881430.png)


![3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one](/img/structure/B7881446.png)



